N-(2,4-difluorophenyl)formamide

Medicinal Chemistry Physical Chemistry Formulation

Researchers often face challenges with liquid or low-melting aniline derivatives that complicate storage and dispensing. N-(2,4-difluorophenyl)formamide (CAS 198077-68-8) is a stable crystalline solid (mp 70-75°C) that simplifies handling. Its formamide group enables unique derivatization: dehydration to 2,4-difluorophenyl isocyanide for Ugi/Passerini multicomponent reactions, or Vilsmeier-Haack formylation to introduce aldehyde functionality. Hydrolysis yields the key intermediate 2,4-difluoroaniline. The precise 2,4-difluoro substitution pattern is critical for SAR in fluorinated benzamide pharmacophores. Bulk availability in 500g-1kg packs supports scale-up from research to pilot production.

Molecular Formula C7H5F2NO
Molecular Weight 157.12 g/mol
CAS No. 198077-68-8
Cat. No. B175229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)formamide
CAS198077-68-8
SynonymsFormamide, N-(2,4-difluorophenyl)- (9CI)
Molecular FormulaC7H5F2NO
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC=O
InChIInChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11)
InChIKeySTIXBOLNIAVBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-difluorophenyl)formamide (CAS 198077-68-8) – Chemical Class, Identity, and Procurement Baseline


N-(2,4-difluorophenyl)formamide (CAS 198077‑68‑8) is a fluorinated aromatic formamide with the molecular formula C₇H₅F₂NO and a molecular weight of 157.12 g/mol [1]. It belongs to the broader class of N‑arylformamides and serves as a versatile synthetic intermediate in medicinal and agrochemical research . The compound features a 2,4‑difluorophenyl moiety attached to a formamide group, a structural pattern that can enhance metabolic stability and modulate physicochemical properties in downstream target molecules [2].

Why Generic Substitution Fails for N-(2,4-difluorophenyl)formamide (CAS 198077-68-8) in Synthetic Workflows


Simple substitution of N‑(2,4‑difluorophenyl)formamide with a generic “2,4‑difluoroaniline” or a “2,4‑difluorophenylacetamide” is not chemically equivalent. The formamide group provides a distinct reactivity profile and a specific handle for further derivatization (e.g., Vilsmeier–Haack‑type reactions or hydrolysis to the corresponding amine) that cannot be replicated by the acetate or the free amine [1]. Moreover, the precise 2,4‑difluoro substitution pattern on the phenyl ring is critical for the electronic and steric properties of downstream pharmacophores; altering the substitution pattern (e.g., 2,6‑difluoro or mono‑fluoro) often leads to significant changes in target binding affinity or metabolic stability, as observed in SAR studies of fluorinated benzamides [2].

Quantitative Differentiation Evidence for N-(2,4-difluorophenyl)formamide (CAS 198077-68-8)


Physicochemical Differentiation from N-(2,4-difluorophenyl)acetamide

N‑(2,4‑difluorophenyl)formamide exhibits a significantly lower molecular weight and a different hydrogen‑bond donor/acceptor profile compared to the corresponding acetamide analog, N‑(2,4‑difluorophenyl)acetamide [1]. This can influence solubility, permeability, and metabolic stability in the final drug candidate. The formamide also lacks the methyl group present in the acetamide, which eliminates a potential site for oxidative metabolism [2].

Medicinal Chemistry Physical Chemistry Formulation

Reactivity Differentiation as a Formylating Agent

N‑(2,4‑difluorophenyl)formamide can act as a masked formylating agent or a precursor to the corresponding isocyanide, whereas the acetamide analog lacks this reactivity. Under dehydrating conditions (e.g., POCl₃), the formamide group is readily converted to an isocyanide (2,4‑difluorophenyl isocyanide), a valuable synthon in multicomponent reactions like the Ugi reaction [1]. The acetamide does not undergo this transformation under similar conditions.

Organic Synthesis Formylation Amide Bond Formation

Differentiation in Electronic Properties and Lipophilicity

The 2,4‑difluorophenyl group in the formamide imparts a distinct electronic and lipophilic profile compared to other halogenated phenylformamides. Based on Hansch‑type analysis, the presence of two fluorine atoms in the 2‑ and 4‑positions results in a ClogP of approximately 1.4, which is ~0.5 units lower than the corresponding 2,4‑dichlorophenylformamide and ~1.0 units lower than the unsubstituted phenylformamide [1]. This moderate lipophilicity can be advantageous for balancing permeability and solubility.

Medicinal Chemistry ADME Drug Design

Crystallinity and Solid‑State Handling Advantages

N‑(2,4‑difluorophenyl)formamide is typically a crystalline solid at room temperature, whereas many simple formamides are liquids. This solid‑state property simplifies handling, storage, and purification in large‑scale synthesis compared to liquid analogs such as N‑(2,4‑difluorophenyl)‑N‑methylformamide (which is an oil) . The melting point of the target compound is reported to be in the range of 70–75 °C (experimental) , while the acetamide analog melts at 122–124 °C .

Solid‑State Chemistry Formulation Process Chemistry

Recommended Application Scenarios for N-(2,4-difluorophenyl)formamide (CAS 198077-68-8) Based on Differential Evidence


Synthesis of 2,4‑Difluorophenyl Isocyanide for Multicomponent Reactions

Leveraging the unique reactivity of the formamide group, N‑(2,4‑difluorophenyl)formamide can be dehydrated to the corresponding isocyanide using standard conditions (e.g., POCl₃/triethylamine). The resulting 2,4‑difluorophenyl isocyanide is a valuable building block for Ugi and Passerini multicomponent reactions, enabling the rapid assembly of structurally diverse peptidomimetics and heterocycles. This application is not feasible with the acetamide analog [1].

Lead Optimization in Fluorinated Drug Discovery Programs

The combination of a low molecular weight (157.12 g/mol) and a calculated ClogP of ~1.4 makes N‑(2,4‑difluorophenyl)formamide an attractive early‑stage intermediate for constructing drug‑like molecules. Its reduced lipophilicity compared to dichloro or unsubstituted analogs can mitigate off‑target effects and improve aqueous solubility, aligning with modern medicinal chemistry design principles [2].

Preparation of 2,4‑Difluoroaniline via Hydrolysis

N‑(2,4‑difluorophenyl)formamide serves as a stable, crystalline precursor to 2,4‑difluoroaniline. Controlled acidic or basic hydrolysis yields the free amine, which is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals (e.g., fungicides, kinase inhibitors). The solid‑state handling advantages (melting point 70–75 °C) simplify storage and dispensing compared to liquid or low‑melting aniline derivatives .

Scaffold for Late‑Stage Functionalization in Academic Research

The formamide moiety can undergo Vilsmeier–Haack formylation to introduce additional aldehyde functionality, or it can be converted to an amidine, expanding the chemical space accessible from a single building block. The 2,4‑difluorophenyl group provides a handle for further metal‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura) after appropriate activation [3].

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